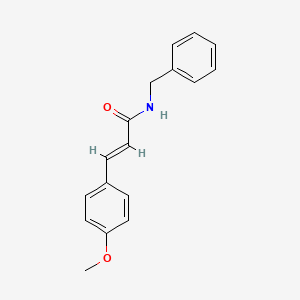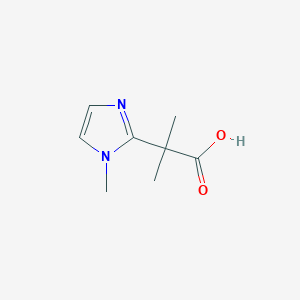![molecular formula C20H21FN2O2S2 B2687547 N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 923186-93-0](/img/structure/B2687547.png)
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants . The presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur) is also notable, as thiazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the presence of fluorine can increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Activities
One study synthesized derivatives of celecoxib, including compounds structurally related to N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A specific compound was found to exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential as a therapeutic agent (Küçükgüzel et al., 2013).
Inhibitors of Kynurenine 3-Hydroxylase
Another research focused on compounds related to this compound for their inhibitory effects on kynurenine 3-hydroxylase, a target for therapeutic intervention in neurodegenerative diseases. The study identified high-affinity inhibitors, providing insights into the potential therapeutic applications of these compounds in neurological disorders (Röver et al., 1997).
DNA Binding and Anticancer Activity
Research into mixed-ligand copper(II)-sulfonamide complexes, including derivatives of the mentioned compound, demonstrated their capacity for DNA binding and cleavage, genotoxicity, and anticancer activity. These complexes showed promise in inducing cell death mainly through apoptosis in human tumor cells, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer Treatment
A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups revealed high singlet oxygen quantum yield, suggesting their utility as Type II photosensitizers in photodynamic therapy for cancer treatment. These features indicate the compound's potential in developing treatments targeting cancer cells with minimal side effects (Pişkin et al., 2020).
Environmental Applications
Another aspect of research explored the detection of herbicides and their degradates in natural water, showing the utility of sulfonamide derivatives, including those structurally related to the compound , in environmental monitoring and analysis. This research provides a foundation for developing sensitive and selective detection methods for environmental contaminants (Zimmerman et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions would depend on the compound’s observed biological activities. Given the wide range of activities exhibited by thiazole and sulfonamide derivatives, potential areas of interest could include the development of new pharmaceutical agents or the study of the compound’s mechanism of action .
Propriétés
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S2/c1-13-7-8-19(14(2)11-13)27(24,25)22-10-9-18-15(3)23-20(26-18)16-5-4-6-17(21)12-16/h4-8,11-12,22H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHRUWONMDZXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)
![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)


![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2687474.png)
![[4-Chloro-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B2687475.png)


![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687479.png)
![[6-[[2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]methyl cyclohexanecarboxylate](/img/structure/B2687480.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2687486.png)
methanone](/img/structure/B2687487.png)
